Technical Monograph: Ethyl 8-hydroxyquinoline-3-carboxylate
Technical Monograph: Ethyl 8-hydroxyquinoline-3-carboxylate
Content Type: Technical Guide & Protocol Subject: Medicinal Chemistry & Chemical Biology Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The Privileged Scaffold
Ethyl 8-hydroxyquinoline-3-carboxylate (E8HQ3C) represents a critical structural modification of the "privileged" 8-hydroxyquinoline (8-HQ) scaffold. Unlike the parent 8-HQ, which is a broad-spectrum chelator, the introduction of the ethyl carboxylate at the C3 position serves two pivotal functions in drug development:
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Lipophilicity Modulation: The ester functionality masks the polar carboxylic acid, significantly enhancing cellular permeability (LogP modulation). This allows the molecule to act as a pro-drug or a highly bioavailable precursor that can penetrate the blood-brain barrier or cell membranes before hydrolysis.
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Targeted Metallopharmacology: Upon hydrolysis to its acid form, the molecule acts as a potent inhibitor of HIF Prolyl Hydroxylases (PHDs) . By mimicking 2-oxoglutarate (2-OG) and chelating the active site Iron (Fe²⁺), it stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), triggering neuroprotective and erythropoietic pathways.
Physicochemical Profile
This section consolidates the core properties required for experimental design and formulation.
| Property | Data / Characteristic | Context for Research |
| CAS Number | 122855-37-2 | Unique identifier for the specific ethyl ester.[1] |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | Ideal range for CNS penetration (<450 Da). |
| Appearance | Crystalline Solid | Typically white to off-white needles upon recrystallization. |
| Solubility | DMSO, Ethanol, Chloroform | High organic solubility; poor aqueous solubility until hydrolyzed. |
| pKa (Phenol) | ~9.8 (Parent 8-HQ) | The C3-ester is electron-withdrawing, likely lowering the pKa slightly, enhancing acidity. |
| Chelation Mode | Bidentate (N, O⁻) | Forms stable 2:1 or 3:1 complexes with divalent metals (Fe²⁺, Cu²⁺, Zn²⁺). |
| Boiling Point | ~370°C (Predicted) | High thermal stability; not suitable for standard GC without derivatization. |
Synthetic Architecture
The synthesis of E8HQ3C is non-trivial because direct electrophilic substitution on the 8-HQ ring typically favors the C5 or C7 positions. The most robust route for research-grade purity involves the Esterification of 8-hydroxyquinoline-3-carboxylic acid , which is itself derived from a specific condensation or carbonylation workflow.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from the acid precursor to the target ester, highlighting the critical reagents.
Figure 1: Fischer Esterification pathway. The electron-withdrawing nature of the pyridine ring requires acid catalysis to activate the carboxylic acid for nucleophilic attack by ethanol.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate (10 mmol scale).
Reagents:
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8-Hydroxyquinoline-3-carboxylic acid (1.89 g, 10 mmol).
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Absolute Ethanol (50 mL).
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Sulfuric Acid (H₂SO₄), conc. (0.5 mL) OR Thionyl Chloride (SOCl₂) for higher yield.
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Sodium Bicarbonate (NaHCO₃), sat. aq. solution.
Workflow:
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Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
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Activation (SOCl₂ Method - Preferred for Yield):
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Note: If using H₂SO₄, skip to step 3.
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Suspend the carboxylic acid in 20 mL of anhydrous ethanol at 0°C.
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Dropwise add SOCl₂ (1.5 eq, 1.1 mL) under inert atmosphere (N₂). The reaction is exothermic; control temperature to <10°C.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting acid will remain at the baseline; the ester will migrate (Rf ~0.6).
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Work-up:
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Concentrate the solvent to ~5 mL under reduced pressure (Rotavap).
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Pour the residue into 50 mL ice-cold water.
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Neutralize carefully with NaHCO₃ solution until pH ~7.5. Critical: Do not exceed pH 9, as the phenol (8-OH) will deprotonate and dissolve in the aqueous layer.
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Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Mechanistic Pharmacology: HIF-1α Stabilization
The primary utility of E8HQ3C in drug development is its role as a HIF Prolyl Hydroxylase (PHD) Inhibitor .
Mechanism of Action
PHD enzymes are iron(II)-dependent dioxygenases.[4] They normally hydroxylate HIF-1α using oxygen and 2-oxoglutarate (2-OG) as co-substrates, marking HIF for degradation.[4]
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The Mimicry: The 8-hydroxyquinoline-3-carboxylate core mimics the 2-oxoglutarate structure.
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The Lock: The nitrogen (pyridine) and oxygen (phenolate) atoms chelate the active site Fe(II) in a bidentate fashion, displacing 2-OG and locking the enzyme in an inactive state.
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The Result: HIF-1α is not hydroxylated, escapes degradation, and translocates to the nucleus to transcribe genes like EPO (Erythropoietin) and VEGF.
Pathway Diagram
Figure 2: Pharmacological cascade. The ethyl ester facilitates entry, while the acid form executes the metal-dependent inhibition of PHD2.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
NMR Expectations (¹H NMR in CDCl₃)
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Ethyl Group: Triplet at ~1.4 ppm (3H, -CH₃) and Quartet at ~4.4 ppm (2H, -OCH₂-).
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Phenolic OH: Broad singlet, typically >9.0 ppm (exchangeable with D₂O).
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Quinoline Ring: Aromatic protons in the 7.0–9.0 ppm region. Specifically, the C2 proton (adjacent to Nitrogen) will be the most deshielded singlet/doublet around 9.2 ppm due to the adjacent ester and nitrogen.
Chelation Assay (Self-Validating Protocol)
To verify the compound's activity in vitro, perform a Bathochromic Shift Assay .
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Blank: Prepare a 50 µM solution of E8HQ3C in Methanol. Record UV-Vis (200–500 nm).
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Titration: Add stoichiometric amounts (0.5 eq steps) of CuCl₂ or FeCl₃ solution.
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Observation: You will observe a decrease in the ligand absorbance (approx 240/300 nm) and the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (400–600 nm).
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Validation: The presence of a sharp isosbestic point confirms a clean transformation from free ligand to metal complex without side reactions.
References
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Smirnova, N. A., et al. (2010). Utilization of an in vivo reporter for high throughput identification of branched small molecule regulators of hypoxic adaptation.[5] Chemistry & Biology.[6][5][7][8]
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Warshakoon, N. C., et al. (2006). Design and synthesis of substituted 8-hydroxyquinolines as inhibitors of HIF-1alpha prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters.[5]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
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PubChem Compound Summary. Ethyl 8-hydroxyquinoline-3-carboxylate (CAS 122855-37-2). National Center for Biotechnology Information.
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. HIF Prolyl Hydroxylase Inhibitor [sigmaaldrich.com]
- 7. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
